molecular formula C20H19N9OS B2850246 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide CAS No. 1705920-37-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2850246
CAS No.: 1705920-37-1
M. Wt: 433.49
InChI Key: QFEBXDGEOYJMGE-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the 1H-1,2,4-triazole ring.
  • Construction of the pyrimidine ring.
  • Coupling of the pyridine and thiazole rings.
  • Final assembly of the piperidine-3-carboxamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly as inhibitors of enzymes or receptors.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide can be compared to other heterocyclic compounds with similar structures, such as:
    • This compound analogs with different substituents.
    • Compounds with similar heterocyclic rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which could confer unique biological activities or chemical properties.

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N9OS/c30-19(27-20-26-16(10-31-20)15-5-1-2-6-22-15)14-4-3-7-28(9-14)17-8-18(24-12-23-17)29-13-21-11-25-29/h1-2,5-6,8,10-14H,3-4,7,9H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBXDGEOYJMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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